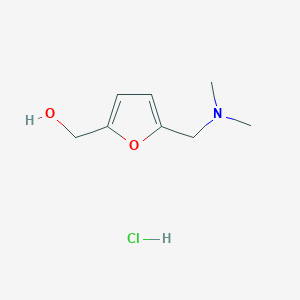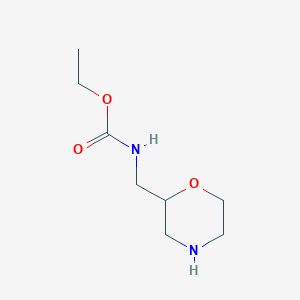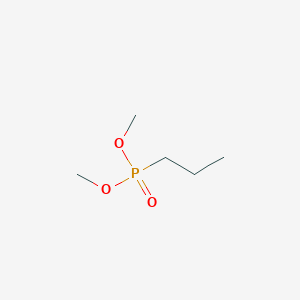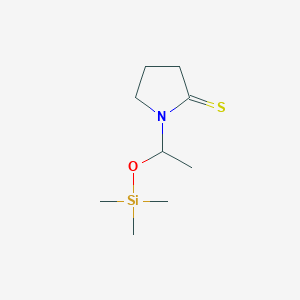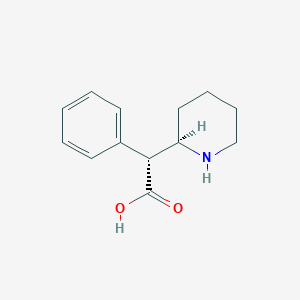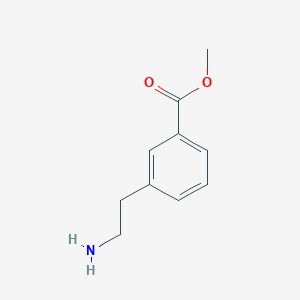
3-(2-アミノエチル)安息香酸メチル
概要
説明
Methyl 3-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2. . This compound is characterized by its aromatic structure, which includes a benzoate ester linked to an aminoethyl group.
科学的研究の応用
医薬品:麻酔特性
3-(2-アミノエチル)安息香酸メチル: は、メピバカインとしても知られており、主に医薬品において麻酔特性のために使用されます。 これは、体の神経信号を遮断することによって機能し、歯科治療や軽度の外科手術中に麻痺を引き起こすために使用されます .
農業:農薬製剤
農業では、この化合物は農薬製剤での潜在的な用途について調査されています。 殺虫剤としての有効性が研究されており、非標的種に対する低毒性と生分解性に重点が置かれており、環境に優しい選択肢となっています .
材料科学:高分子合成
材料科学では、3-(2-アミノエチル)安息香酸メチルは、高分子合成におけるモノマーとして使用できます。 高分子鎖への組み込みは、柔軟性の向上や熱安定性の強化などの特性をもたらす可能性があります .
環境科学:環境に優しい溶媒
環境科学研究では、3-(2-アミノエチル)安息香酸メチルが潜在的な環境に優しい溶媒として特定されています。 その低毒性と高い生分解性により、グリーンケミストリーの用途に適しています .
生化学:酵素阻害研究
この化合物は、生化学における酵素阻害研究に使用されます。 これは特定の酵素の阻害剤として機能し、酵素メカニズムと新薬の開発を理解するのに役立ちます .
薬理学:創薬
薬理学では、3-(2-アミノエチル)安息香酸メチルは、創薬における役割について研究されています。 その化学構造により、さまざまな生物学的標的に結合することが可能になり、これは新薬の設計に不可欠です .
分析化学:クロマトグラフィー
分析化学者は、クロマトグラフィーで3-(2-アミノエチル)安息香酸メチルを標準または参照化合物として使用します。 その明確に定義された特性は、分析機器の校正に役立ち、分析結果の精度を保証します .
化学工学:プロセス最適化
最後に、化学工学では、この化合物はプロセス最適化に重要です。 その予測可能な反応経路は、効率的でスケーラブルな化学プロセスを開発するために使用でき、これは産業用途に不可欠です .
作用機序
Target of Action
Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .
Mode of Action
The exact mechanism of action of Methyl 3-(2-aminoethyl)benzoate remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
It is suggested that it may influence the cholinergic and dopaminergic pathways .
Result of Action
In a single double-blind trial exploring the effects of Methyl 3-(2-aminoethyl)benzoate in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .
Action Environment
It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
生化学分析
Biochemical Properties
The exact biochemical properties of Methyl 3-(2-aminoethyl)benzoate are not well-documented in the literature. It is known that it interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is a solid substance that should be stored at 4° C .
Dosage Effects in Animal Models
It is known that it is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(2-aminoethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 3-(2-aminoethyl)benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: Methyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl
特性
IUPAC Name |
methyl 3-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXYETFVQPTTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441002 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-00-0 | |
| Record name | Methyl 3-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

